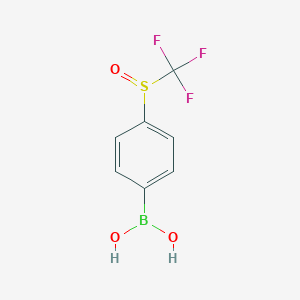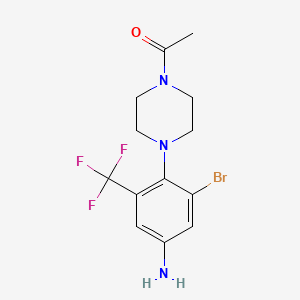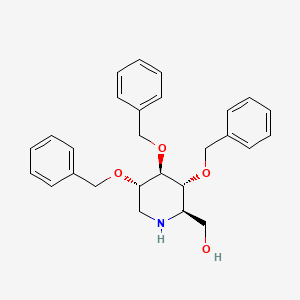
((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with benzyloxy groups and a methanol moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step often involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in fields such as polymer science and catalysis.
Mecanismo De Acción
The mechanism of action of ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)methanol can be compared to other piperidine derivatives with similar structural features.
- Compounds such as ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidine) and ((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)piperidin-2-yl)ethanol share similar core structures but differ in their functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzyloxy groups and a methanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C27H31NO4 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)piperidin-2-yl]methanol |
InChI |
InChI=1S/C27H31NO4/c29-17-24-26(31-19-22-12-6-2-7-13-22)27(32-20-23-14-8-3-9-15-23)25(16-28-24)30-18-21-10-4-1-5-11-21/h1-15,24-29H,16-20H2/t24-,25+,26-,27-/m1/s1 |
Clave InChI |
APGLMPHXNTVAAH-HVWQDESWSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C1C(C(C(C(N1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


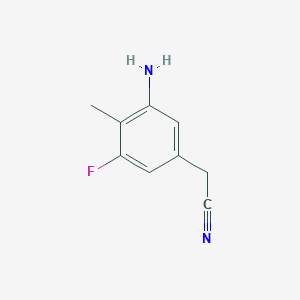
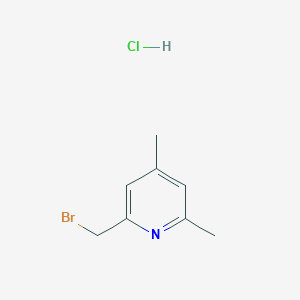
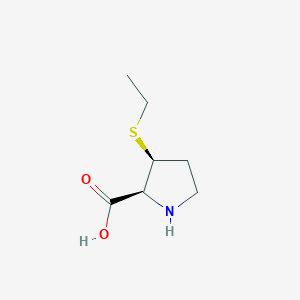
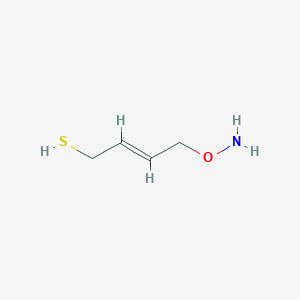
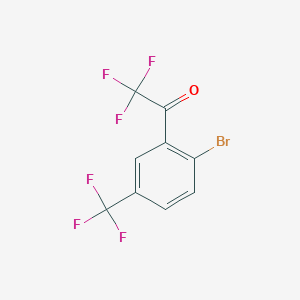
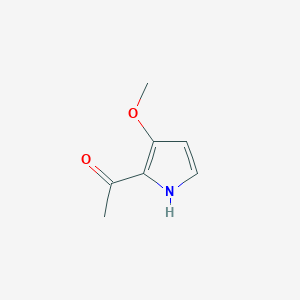
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
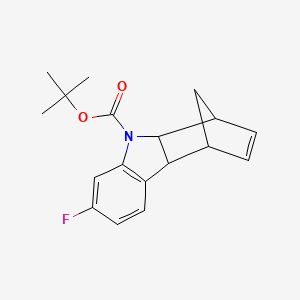
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
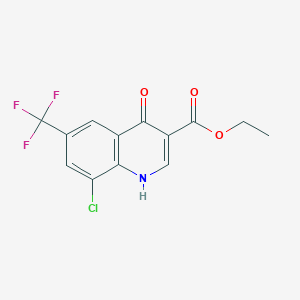
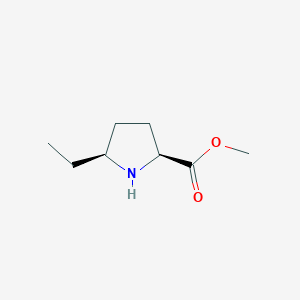
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)
